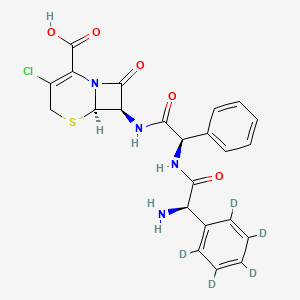![molecular formula C17H13FN6O2 B15145503 N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B15145503.png)
N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide is a derivative of (E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide involves several steps:
Cross-Coupling Reaction: The pyrrole ring is cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the obtained acetylenes to provide the related N-propargylenaminones.
Intramolecular Cyclization: The prepared propargylic derivatives undergo intramolecular cyclization, catalyzed by Cs2CO3/DMSO, to reach the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]pyrazines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
N’-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, amines, and substituted derivatives of the original compound.
科学的研究の応用
N’-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to bioactive molecules.
Medicine: It is a key intermediate in the synthesis of SC144, a compound with potential anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N’-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide is not fully understood. its derivative SC144 is known to exert its effects by inhibiting specific molecular targets and pathways involved in cancer cell proliferation . The compound likely interacts with various enzymes and receptors, leading to the modulation of cellular processes.
類似化合物との比較
Similar Compounds
Pyrrolo[1,2-a]quinoxaline Derivatives: These compounds share a similar core structure and exhibit diverse biological activities, including anticancer, antibacterial, and antifungal properties.
Pyrrolo[1,2-a]quinoline Derivatives: These compounds are known for their antileukemic, antibacterial, and anticancer activities.
Pyrazine Derivatives: These compounds are versatile scaffolds with applications in drug discovery and development.
Uniqueness
N’-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide is unique due to its specific structural features, such as the presence of a fluorine atom and a hydroxymethyl group, which contribute to its distinct chemical and biological properties. Its role as an intermediate in the synthesis of SC144 further highlights its importance in medicinal chemistry.
特性
分子式 |
C17H13FN6O2 |
|---|---|
分子量 |
352.32 g/mol |
IUPAC名 |
N'-[7-fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl]pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C17H13FN6O2/c18-10-1-3-14-12(7-10)21-16(15-4-2-11(9-25)24(14)15)22-23-17(26)13-8-19-5-6-20-13/h1-8,25H,9H2,(H,21,22)(H,23,26) |
InChIキー |
DNRBVDIRQQIXHY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)N=C(C3=CC=C(N23)CO)NNC(=O)C4=NC=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


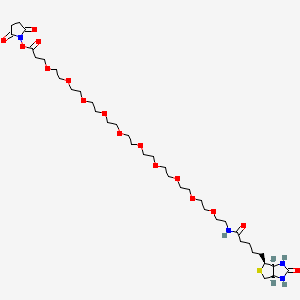
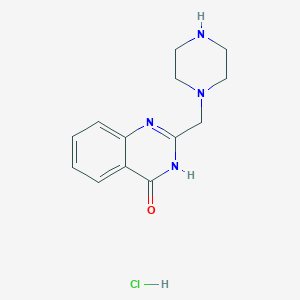
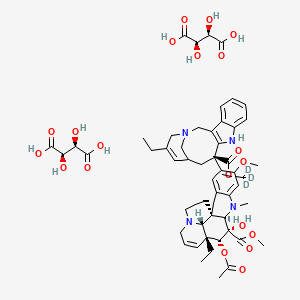
![Ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15145441.png)
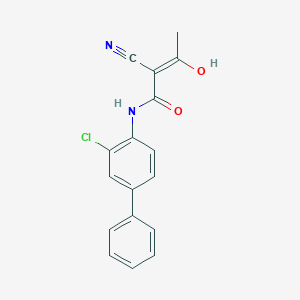
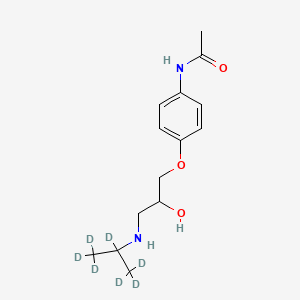
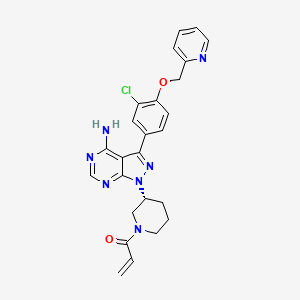
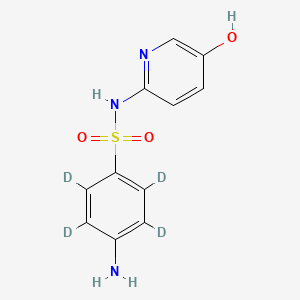
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B15145477.png)
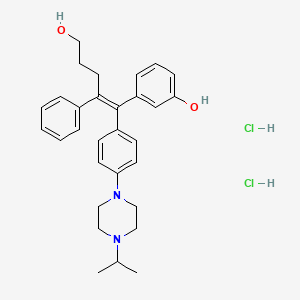
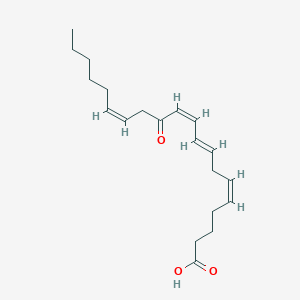
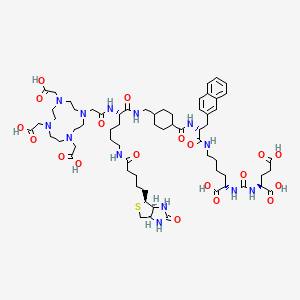
![(3S,3aS,9aS,9bS)-3,6-dimethyl-9-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3H,3aH,4H,5H,9aH,9bH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B15145488.png)
